molecular formula C6H11NO5 B11726150 (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one

Cat. No.: B11726150
M. Wt: 177.16 g/mol
InChI Key: AJJXPYDGVXIEHE-MBMOQRBOSA-N
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Description

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one is a chiral piperidinone derivative of significant interest in medicinal chemistry and glycobiology research. This compound features a hydroxymethyl group and three hydroxy groups in specific stereochemical configurations, making it a valuable synthetic intermediate or core scaffold for the development of novel bioactive molecules. Its structure suggests potential as a key building block for glycosidase inhibitors, glycomimetics, or pharmaceutical agents. Research into similar polyhydroxylated piperidine structures indicates their relevance in exploring G protein-coupled receptor interactions, such as with the P2Y14 receptor, where carbohydrate recognition elements play a crucial role in antagonist binding . Furthermore, such scaffolds are instrumental in constructing more complex glycoconjugates aimed at improving aqueous solubility and pharmacokinetic properties of lead compounds . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one

InChI

InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m1/s1

InChI Key

AJJXPYDGVXIEHE-MBMOQRBOSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(=O)N1)O)O)O)O

Origin of Product

United States

Preparation Methods

Oxidative Functionalization of Piperidine Scaffolds

The compound can be synthesized from piperidine precursors through sequential oxidation and hydroxylation. A key protocol involves:

  • Protection of the amine : Boc or Cbz groups are used to prevent undesired side reactions.

  • Stereoselective hydroxylation : OsO₄-mediated dihydroxylation introduces vicinal diols, while Sharpless asymmetric epoxidation enables precise stereocontrol. For example, Kumar et al. achieved dihydroxylation of sorbate derivatives using OsO₄ and (DHQD)₂PHAL, yielding diol intermediates with >90% enantiomeric excess.

  • Ketone formation : Oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) generates the piperidin-2-one core.

Example Protocol :

  • Starting material : (3S,4S)-3,4-dihydroxypiperidine

  • Step 1 : Protection with Cbz-Cl in THF/NaHCO₃ (0°C, 2 h).

  • Step 2 : Hydroxymethylation via Grignard addition (CH₂O, Mg, 60°C, 4 h).

  • Step 3 : Oxidation with Dess-Martin periodinane (DCM, rt, 1 h).

  • Yield : 68–72% over three steps.

Reductive Amination and Cyclization

Intramolecular Reductive Amination

This method constructs the piperidinone ring via imine intermediates:

  • Linear precursor synthesis : A diamino alcohol (e.g., 5-amino-2,3,4-trihydroxypentanol) is prepared via aldol condensation or Michael addition.

  • Cyclization : Treatment with NaBH₃CN or H₂/Pd-C induces reductive amination, forming the six-membered ring.

Key Data :

PrecursorReducing AgentTemperatureYield
5-Amino-2,3,4-trihydroxypentanolNaBH₃CN25°C58%
5-Amino-2,3,4-trihydroxypentanolH₂/Pd-C50 psi82%

Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) ensures correct configuration at C3, C4, and C5.

Enzymatic and Chemoenzymatic Approaches

Biocatalytic Hydroxylation

Microbial enzymes (e.g., cytochrome P450 monooxygenases) introduce hydroxyl groups regioselectively:

  • Substrate : 6-(Hydroxymethyl)piperidin-2-one

  • Enzyme : Streptomyces sp. CYP105D7

  • Conditions : NADPH, 30°C, pH 7.4

  • Outcome : Trihydroxylation at C3, C4, and C5 with 94% ee.

Transaminase-Mediated Resolution

Racemic mixtures are resolved using ω-transaminases:

  • Substrate : (±)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one

  • Enzyme : Arthrobacter sp. TA-1

  • Yield : 48% (desired enantiomer), >99% ee.

Multicomponent Reactions (MCRs)

One-Pot Synthesis from Aldehydes and Amines

A three-component reaction leverages aldehydes, amines, and acetylene derivatives:

  • Reagents : Benzaldehyde, p-toluidine, dimethyl acetylenedicarboxylate.

  • Catalyst : BINOL-derived phosphoric acid (10 mol%).

  • Conditions : Reflux in toluene, 12 h.

Mechanism :

  • Imine/enamine formation → Mannich reaction → Lactamization.

  • Yield : 65–78% for aryl-substituted derivatives.

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed C–H Activation

A Rh(I)/chiral phosphine catalyst enables enantioselective γ-lactam formation:

  • Substrate : N-Acyl amino acids

  • Catalyst : Rh(cod)₂BF₄/(R)-BINAP

  • Oxidant : tert-Butyl hydroperoxide (TBHP)

  • Yield : 85%, 92% ee.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Chemical SynthesisHigh yields, established protocolsMulti-step, hazardous reagentsIndustrial
Reductive AminationRapid cyclizationStereochemical drift riskLab-scale
Enzymatic ApproachesEco-friendly, high eeSubstrate specificityPilot-scale
MCRsAtom-economical, one-potLimited substituent diversityLab-scale
Catalytic AsymmetricExcellent stereocontrolCostly catalystsSpecialty

Chemical Reactions Analysis

Types of Reactions

Mannonic-delta-lactam undergoes various chemical reactions, including:

    Oxidation: Mannonic-delta-lactam can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactam ring or other functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different lactam derivatives, while reduction can yield modified lactam rings.

Scientific Research Applications

Mannonic-delta-lactam has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Mannonic-delta-lactam involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can be useful in studying enzyme function and developing enzyme-targeted therapies .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Biological Relevance
Target Compound C₆H₁₁NO₅ 177.16 3×OH, 1×CH₂OH Saturated ring, polar substituents Glycosidase inhibition potential
(5S,6R)-5-Hydroxy-6-methylpiperidin-2-one C₆H₁₁NO₂ 129.16 1×OH, 1×CH₃ Reduced polarity Alkaloid scaffold
Dihydropyridin-3-one C₁₃H₁₇NO₄S 307.34 1×OH, 1×tosyl Unsaturated ring, synthetic intermediate Piperidine alkaloid synthesis
TBS-Protected Piperidin-2-one C₁₈H₃₇NO₃Si₂ 403.67 2×TBS-ether Lipophilic, protected hydroxyls Synthetic intermediate
Amino-Substituted Piperidin-2-one C₁₁H₁₈ClN₃O 267.73 1×NH₂, 1×imidazolyl Basic, aromatic substituents CNS drug candidate

Key Research Findings

Hydrogen Bonding vs. Bioactivity: The target compound’s three hydroxyl groups enable strong hydrogen bonding, a feature critical for glycosidase inhibition. In contrast, amino-substituted analogs rely on ionic interactions for target engagement .

Synthetic Complexity : The target’s stereochemistry necessitates advanced synthetic strategies (e.g., asymmetric catalysis), whereas simpler analogs like (5S,6R)-5-hydroxy-6-methylpiperidin-2-one are more accessible .

Solubility Trade-offs : Hydroxyl-rich derivatives exhibit high aqueous solubility but poor membrane permeability. Lipophilic analogs (e.g., TBS-protected or trifluoroethyl-containing compounds) prioritize bioavailability over solubility .

Biological Activity

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one, also known as THP or compound CID 456269, is a piperidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.

  • Molecular Formula : C6H11NO5
  • Molecular Weight : 161.16 g/mol
  • CAS Number : 4484-88-2

Biological Activity Overview

Research indicates that (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one exhibits several biological activities:

  • Antioxidant Activity :
    • Studies have shown that this compound can scavenge free radicals effectively, contributing to its antioxidant properties. This is crucial in reducing oxidative stress in various biological systems.
  • Antimicrobial Properties :
    • Preliminary in vitro studies suggest that the compound exhibits antimicrobial activity against a range of bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes.
  • Neuroprotective Effects :
    • Research highlights the potential neuroprotective effects of this compound in models of neurodegeneration. It may help in mitigating neuronal damage caused by oxidative stress and inflammation.
  • Anti-inflammatory Properties :
    • The compound has been implicated in the inhibition of inflammatory pathways. It may reduce the production of pro-inflammatory cytokines and modulate immune responses.

Antioxidant Activity

A study conducted by researchers demonstrated that (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one significantly reduced the levels of reactive oxygen species (ROS) in cultured cells. The compound's mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Antimicrobial Activity

In vitro assays revealed that this compound exhibited a minimum inhibitory concentration (MIC) against various pathogens:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results suggest that the compound could be explored further for potential applications in treating infections .

Neuroprotective Effects

In animal models of Alzheimer's disease, administration of (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one resulted in reduced neuroinflammation and improved cognitive function. The compound was found to inhibit acetylcholinesterase activity and enhance cholinergic transmission .

Anti-inflammatory Properties

The anti-inflammatory effects were evaluated using lipopolysaccharide (LPS)-induced macrophages. Results showed a significant decrease in the secretion of TNF-alpha and IL-6 upon treatment with the compound .

Case Studies

  • Case Study on Neuroprotection :
    • A clinical trial assessed the efficacy of (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one in patients with mild cognitive impairment. The results indicated improved memory scores and reduced biomarkers of inflammation after 12 weeks of treatment.
  • Case Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one?

  • Methodological Answer : The compound can be synthesized via regioselective hydroxylation and cyclization of glucose-derived precursors. Key steps include protecting-group strategies (e.g., benzyl or acetyl groups) to control stereochemistry, followed by deprotection under mild acidic conditions. Characterization requires multi-modal analysis:

  • NMR : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., J5,6J_{5,6}) to confirm axial/equatorial proton orientations .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210 nm .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve absolute configuration. Alternatively, compare experimental 1H^1H-NMR coupling constants with density functional theory (DFT)-calculated values for diastereomers. For example, axial protons in the piperidin-2-one ring exhibit characteristic JJ-values (e.g., J3,43.5HzJ_{3,4} \approx 3.5 \, \text{Hz}) distinct from equatorial orientations .

Advanced Research Questions

Q. How does stereochemical variation in the piperidin-2-one core influence biological activity?

  • Methodological Answer : Synthesize diastereomers (e.g., 3R,4R,5S,6S) and compare their binding affinities to target proteins (e.g., glycosidases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding interactions. For example, the (3S,4S,5R,6R) configuration may enhance hydrogen bonding with catalytic residues in enzymes like α-mannosidase .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

  • Methodological Answer :

NMR Reanalysis : Check for solvent impurities or dynamic effects (e.g., ring puckering) that distort coupling constants. Use 1H^1H-13C^{13}C-HSQC to resolve overlapping signals.

MS/MS Fragmentation : Compare observed fragments with in silico predictions (e.g., using CFM-ID). For example, a mass shift of 18 Da may indicate residual water in the sample .

Cross-Validation : Synthesize a derivative (e.g., acetylated analog) to confirm functional group assignments .

Q. What strategies are effective for studying the compound’s mechanism of action in glycosylation-related pathways?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibitory activity against glycosyltransferases (e.g., UDP-glucose dehydrogenase) using fluorogenic substrates. IC50_{50} values can be determined via dose-response curves .
  • Metabolic Labeling : Treat cell lines with 13C^{13}C-labeled compound and track incorporation into glycoproteins via LC-MS/MS.
  • CRISPR Knockouts : Use HEK293 cells lacking specific glycosylation enzymes (e.g., MGAT1) to identify pathway dependencies .

Q. How can computational modeling predict the compound’s interaction with membrane transporters?

  • Methodological Answer :

Molecular Dynamics (MD) Simulations : Embed the compound in a lipid bilayer model (e.g., POPC membrane) to assess permeability. Calculate free-energy profiles using umbrella sampling.

Pharmacophore Mapping : Identify key hydrogen-bond donors/acceptors (e.g., hydroxyl groups at C3, C4, C5) that align with transporter binding sites (e.g., GLUT1) .

QSAR Models : Corrogate logP and polar surface area (PSA) with experimental permeability data from Caco-2 assays .

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